

# Independent Validation and Comparative Analysis of GSK650394 Findings

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## Compound of Interest

Compound Name: GSK 650394

Cat. No.: B1672397

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This guide provides an objective comparison of the published findings for the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) inhibitor, GSK650394, with independently developed analogs and alternative inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the use of SGK1 inhibitors in their studies.

## Summary of Published GSK650394 Findings

GSK650394 is a potent and selective inhibitor of SGK1 and SGK2.<sup>[1][2]</sup> Original research by Sherk et al. (2008) established GSK650394 as a competitive inhibitor of SGK1, which plays a crucial role in androgen receptor signaling and prostate cancer cell growth.<sup>[3]</sup> Subsequent studies have utilized GSK650394 to investigate the role of SGK1 in various cellular processes, including cell survival, proliferation, and ion channel regulation.<sup>[4][5]</sup>

## Quantitative Data on GSK650394 Potency

Assay Type	Target	IC50	Reference
Fluorescence Polarization Assay	SGK1	13 nM	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Scintillation Proximity Assay	SGK1	62 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Scintillation Proximity Assay	SGK2	103 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
LNCaP Cell Growth Assay	-	~1 $\mu$ M	<a href="#">[2]</a> <a href="#">[4]</a>
Short Circuit Current (SCC) Assay	SGK1	0.6 $\mu$ M	<a href="#">[1]</a> <a href="#">[4]</a>

## Independent Development of a GSK650394 Analog

A study by Liang et al. (2017) developed and screened 39 novel analogs of GSK650394.[\[7\]](#) One analog, QGY-5-114-A, demonstrated improved potency in a colorectal cancer cell line.[\[7\]](#)

## Comparative Potency of GSK650394 and QGY-5-114-A

Compound	Cell Line	Assay Type	IC50 ( $\mu$ M)	Reference
GSK650394	HCT116	CCK-8	135.5	<a href="#">[1]</a> <a href="#">[7]</a>
QGY-5-114-A	HCT116	CCK-8	122.9	<a href="#">[1]</a> <a href="#">[7]</a>

## Comparison with Alternative SGK1 Inhibitors

Several other molecules have been identified as SGK1 inhibitors, providing alternatives to GSK650394 for research purposes.

## Potency of Alternative SGK1 Inhibitors

Inhibitor	Target(s)	IC50	Reference
EMD638683	SGK1	3 $\mu$ M	[8][9]
SI113	SGK1	600 nM	[8][9]
SGK1-IN-2	SGK1	5 nM	[9][10]
SGK1-IN-4	SGK1	<1 $\mu$ M	[10]
PO-322	SGK1	54 nM	[1][4]

## Experimental Protocols

### Scintillation Proximity Assay (SPA) for SGK1/2 Activity

This in vitro assay measures the phosphorylation of a biotinylated peptide substrate by SGK1 or SGK2.[3]

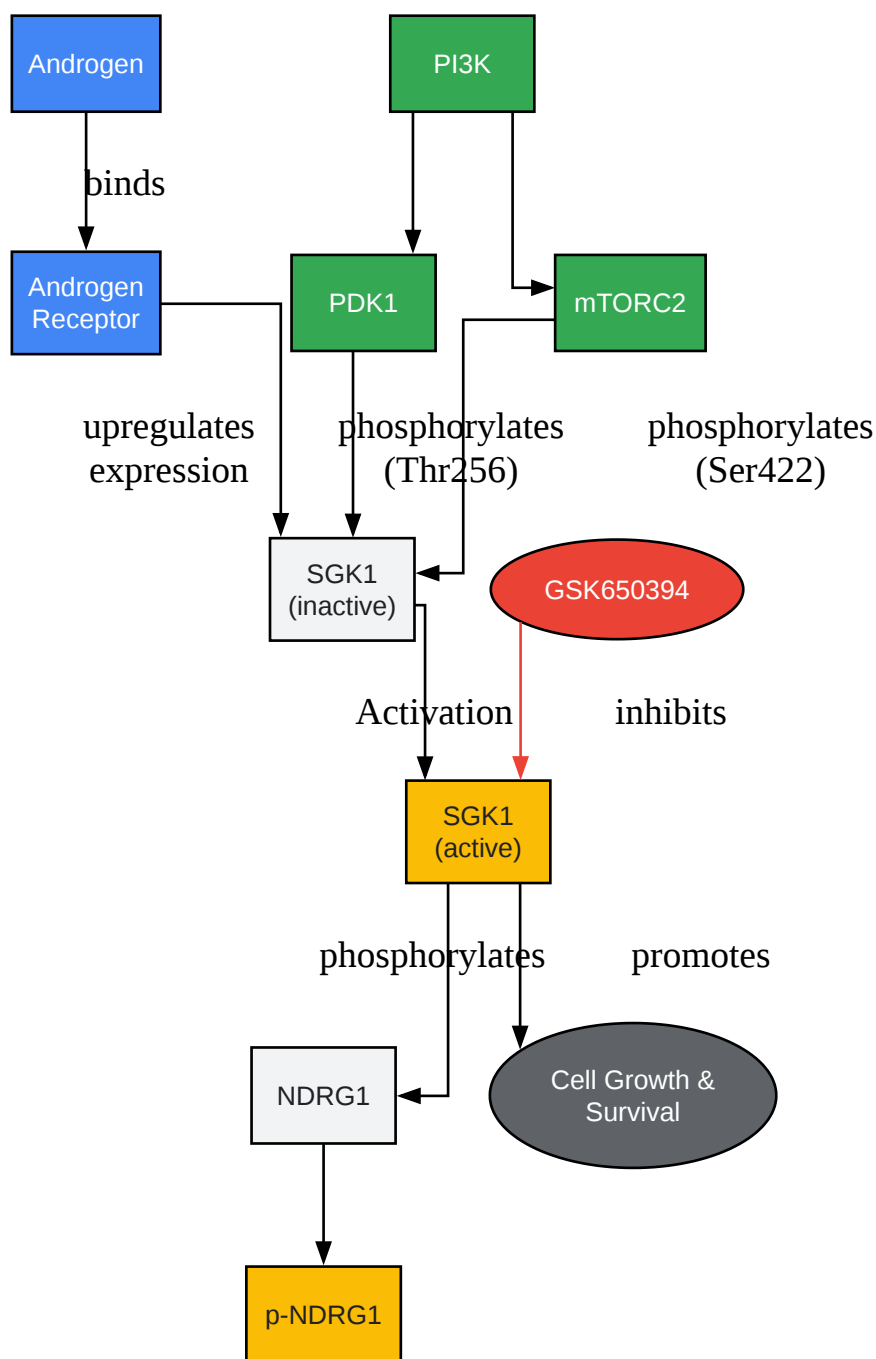
- **Enzyme Activation:** Recombinant SGK1 (S422D mutant, 60-431 aa) or full-length SGK2 is activated by PDK1 in a buffer containing 50 mM Tris (pH 7.5), 0.1 mM EGTA, 0.1 mM EDTA, 10 mM MgCl<sub>2</sub>, 0.1%  $\beta$ -mercaptoethanol, 1 mg/mL BSA, and 0.15 mM ATP. The mixture is incubated for 30 minutes at 30°C.[11]
- **Inhibition Reaction:** 5  $\mu$ L of varying concentrations of GSK650394 is added to 25  $\mu$ L of the activated enzyme mixture in a 96-well plate.[11]
- **Phosphorylation Reaction:** 20  $\mu$ L of a solution containing a biotinylated CROSStide peptide substrate (final concentration 75  $\mu$ M) and  $\gamma$ -<sup>32</sup>P-ATP is added to each well and incubated for 1 hour at room temperature.[11]
- **Signal Detection:** 50  $\mu$ L of a 25 mg/mL slurry of streptavidin-coated SPA beads in PBS with 0.1 M EDTA is added. The plate is sealed, centrifuged, and the signal is detected using a scintillation counter.[11]
- **Data Analysis:** IC<sub>50</sub> values are calculated from the signal data using appropriate software (e.g., GraphPad Prism).[11]

### LNCaP Cell Growth Assay

This assay assesses the effect of GSK650394 on the androgen-stimulated growth of the LNCaP human prostate cancer cell line.[\[2\]](#)

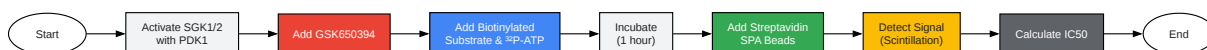
- Cell Plating: LNCaP cells are plated in 96-well plates at a density of 5,000 cells/well.[\[11\]](#)
- Treatment: Cells are treated with androgens (e.g., R1881) in the presence or absence of varying concentrations of GSK650394.[\[2\]](#)
- Incubation: The cells are incubated for a period of 10 days, with media and treatments refreshed every 2-3 days.[\[2\]](#)[\[4\]](#)
- Cell Viability Measurement: Relative cell number is determined using a suitable cell viability assay (e.g., FluoReporter Blue).[\[11\]](#)
- Data Analysis: IC50 values are calculated based on the inhibition of androgen-stimulated cell growth.[\[2\]](#)

## Visualizations



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Caption: Androgen-activated SGK1 signaling pathway and the inhibitory action of GSK650394.



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Caption: Workflow for the Scintillation Proximity Assay (SPA) to measure SGK1/2 kinase activity.

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